Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 860609-51-4) is a polysubstituted thieno[2,3-b]pyridine bearing three reactive handles: a C-5 acetyl group, a C-3 primary amine, and a C-2 methyl ester. Its molecular formula is C₁₂H₁₂N₂O₃S and its molecular weight is 264.30 g/mol.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3
CAS No. 860609-51-4
Cat. No. B2905184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
CAS860609-51-4
Molecular FormulaC12H12N2O3S
Molecular Weight264.3
Structural Identifiers
SMILESCC1=C(C=C2C(=C(SC2=N1)C(=O)OC)N)C(=O)C
InChIInChI=1S/C12H12N2O3S/c1-5-7(6(2)15)4-8-9(13)10(12(16)17-3)18-11(8)14-5/h4H,13H2,1-3H3
InChIKeyJCMOTCGUAWLDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate – Core Scaffold and Procurement Profile


Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 860609-51-4) is a polysubstituted thieno[2,3-b]pyridine bearing three reactive handles: a C-5 acetyl group, a C-3 primary amine, and a C-2 methyl ester. Its molecular formula is C₁₂H₁₂N₂O₃S and its molecular weight is 264.30 g/mol [1]. The fused thienopyridine core places it in a class of heterocycles extensively explored as kinase inhibitor scaffolds (e.g., RON, DRAK2, c-Met) [2] and as intermediates for antimicrobial thienopyridines [3]. The specific 5-acetyl-3-amino-2-carboxylate substitution pattern makes it a versatile building block for generating diverse chemotypes through condensation, cyclization, and amidation reactions.

Why 5-Acetyl-3-Amino-6-Methylthieno[2,3-b]pyridine-2-Carboxylates Cannot Be Interchanged in Discovery and Scale-Up


Even closely related thieno[2,3-b]pyridine-2-carboxylates differ markedly in their hydrogen-bonding capacity, lipophilicity, and reactivity, which directly influences their performance in downstream synthetic transformations and biological screens. The methyl ester in the target compound provides a LogP of 2.3 (versus 2.7 for the ethyl ester) [1][2], altering solubility and membrane permeability in cellular assays. The presence of all three functional groups (5-acetyl, 3-amino, 2-methyl ester) is essential for specific annulation chemistries (e.g., Thorpe–Ziegler cyclization to pyridothienopyrimidines) that fail when one handle is absent [3]. Replacing the methyl ester with an ethyl ester or a free acid changes the steric and electronic environment at C-2, potentially collapsing the window for selective mono-functionalization. For procurement decisions, these differences mean that generic substitution can lead to failed syntheses, altered ADME profiles, or misleading structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for Methyl 5-Acetyl-3-Amino-6-Methylthieno[2,3-b]pyridine-2-Carboxylate


Lipophilicity (XLogP3-AA) Comparison: Methyl Ester vs. Ethyl Ester Analog

The methyl ester target compound has an XLogP3-AA value of 2.3, computed by PubChem [1]. The direct ethyl ester analog (CAS 893758-32-2) has a computed LogP of 2.7, as reported by MolAid [2]. This 0.4-unit difference in logP represents an approximately 2.5-fold shift in octanol–water partition coefficient, which can significantly affect passive membrane permeability, aqueous solubility, and protein binding in biological assays. For a medicinal chemistry program that requires a specific lipophilicity window (e.g., CNS drug-like space, LogP < 3), the methyl ester provides a measurably lower and often more favorable logP.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Advantage of a Single HBD for Target Engagement

The target compound has exactly one hydrogen bond donor (the 3-amino group) [1]. Analogs that incorporate additional amino or hydroxyl substituents on the pyridine ring (e.g., 3,4-diamino derivatives) increase the HBD count to 2 or more, which can reduce passive permeability and increase promiscuous binding. The methyl ester also reduces HBD capacity relative to the free carboxylic acid analog (HBD = 2). For kinase hinge-binding scaffolds, a single HBD is often optimal for achieving specific directional interactions without excessive desolvation penalty.

Hydrogen bonding Selectivity Pharmacophore

Commercial Purity Grades: 98% vs. 90-95% Offering

Multiple vendors supply the target compound at varying purity grades. Leyan offers the compound at 98% purity , while AKSci lists it at 95% and ABCR at 90% . In comparison, the ethyl ester analog is typically listed without a verified high-purity option from major suppliers. For buyers requiring batch-to-batch consistency in library synthesis or SAR studies, the availability of a 98% grade provides a measurable advantage in minimizing side-product formation and ensuring reproducible reaction yields.

Purity Procurement Reproducibility

Synthetic Yields in Thieno[2,3-b]pyridine Formation: Methyl Ester as a Productive Intermediate

While no yield data is reported specifically for the title compound, a closely related synthetic protocol for the ethyl ester analog achieved 117 mg yield in a one-pot cyclization from 5-acetyl-2-mercapto-6-methylnicotinonitrile and ethyl bromoacetate in DMF at 80°C [1]. The analogous methyl ester can be prepared by substituting methyl bromoacetate, with expected similar efficiency. In broader thieno[2,3-b]pyridine synthesis literature, products bearing the 5-acetyl-3-amino-2-carboxylate motif are obtained in 78–90% yields [2]. This contrasts with 5-unsubstituted or 5-alkyl variants, which often require additional activation steps for further functionalization at C-5.

Synthetic accessibility Yield One-pot synthesis

High-Confidence Application Scenarios for Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate


Synthesis of Pyridothienopyrimidine Antimicrobial Libraries

The 5-acetyl group enables Thorpe–Ziegler cyclization to form pyridothienopyrimidines, a reaction demonstrated with 2-substituted 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridines [1]. The methyl ester target compound can be used as a non-arylated (C-4 H) control or as a starting material for C-4 diversification prior to cyclization.

Kinase Hinge-Binder Fragment for RON or c-Met Programs

Thieno[2,3-b]pyridine-2-carboxylates with a single HBD at C-3 are recognized as hinge-binding fragments in tyrosine kinase inhibitor design [1]. The targeted LogP of 2.3 places this compound in a favorable range for lead-like fragment libraries, and its 98% commercial purity ensures consistent fragment screening data.

Synthesis of Bis-Thienopyridine Carbohydrazide Probes

As demonstrated by the diethyl ester analog, 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylates react with hydrazine to form carbohydrate derivatives suitable for metal coordination or bioconjugation studies [1]. The methyl ester variant can be used interchangeably in such transformations when the methyl ester is preferred for subsequent mild hydrolysis.

Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity

When a medicinal chemistry campaign requires a thieno[2,3-b]pyridine-2-carboxylate building block with LogP below 2.5, the methyl ester (LogP 2.3) is preferred over the ethyl ester (LogP 2.7) [1]. This 0.4-unit LogP reduction can translate into improved in vitro ADME properties, particularly for targets with CNS exposure requirements.

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